Hexafluoroacetylacetone

Catalog No.
S703698
CAS No.
1522-22-1
M.F
C5H2F6O2
M. Wt
208.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexafluoroacetylacetone

CAS Number

1522-22-1

Product Name

Hexafluoroacetylacetone

IUPAC Name

1,1,1,5,5,5-hexafluoropentane-2,4-dione

Molecular Formula

C5H2F6O2

Molecular Weight

208.06 g/mol

InChI

InChI=1S/C5H2F6O2/c6-4(7,8)2(12)1-3(13)5(9,10)11/h1H2

InChI Key

QAMFBRUWYYMMGJ-UHFFFAOYSA-N

SMILES

C(C(=O)C(F)(F)F)C(=O)C(F)(F)F

Canonical SMILES

C(C(=O)C(F)(F)F)C(=O)C(F)(F)F

The exact mass of the compound Hexafluoroacetylacetone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 174351. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Hexafluoroacetylacetone (hfacH) is a highly fluorinated β-diketone that serves as a chelating ligand for synthesizing volatile metal complexes and executing advanced surface etching. By substituting the methyl groups of standard acetylacetone with trifluoromethyl (CF3) groups, hfacH exhibits drastically increased Lewis acidity, exclusive enol-form stabilization, and exceptional solubility in supercritical carbon dioxide (scCO2). These baseline properties make it a critical procurement choice for chemical vapor deposition (CVD) precursors, atomic layer deposition (ALD), and thermal atomic layer etching (ALE) workflows, where standard unfluorinated ligands fail to provide the necessary vapor pressure or thermodynamic driving force for low-temperature processing [1].

Substituting hexafluoroacetylacetone with its unfluorinated analog, acetylacetone (acacH), or partially fluorinated trifluoroacetylacetone (tfacH), fundamentally compromises process viability in advanced deposition and etching applications. The absence of six electron-withdrawing fluorine atoms in acacH results in a significantly higher pKa, reducing its ability to spontaneously etch metal oxides or transfer protons efficiently at low temperatures [1]. Furthermore, metal complexes derived from acacH lack the high vapor pressures required for low-temperature CVD/ALD, often requiring heating profiles that induce premature thermal decomposition [2]. In supercritical CO2 applications, unfluorinated complexes lack the necessary solubility, making hfacH strictly non-interchangeable for dry semiconductor cleaning and precious metal extraction [3].

Acidity and Deprotonation Efficiency for Metal Oxide Etching

The electron-withdrawing nature of the two CF3 groups in hexafluoroacetylacetone drastically lowers its pKa compared to unfluorinated β-diketones. hfacH possesses a pKa of approximately 4.35, making it over four orders of magnitude more acidic than acetylacetone (pKa = 8.99) [1]. This profound difference in acidity provides the thermodynamic driving force required for the spontaneous protonation and etching of metal oxides, such as CuO and CoO, to form volatile metal complexes at low temperatures, a reaction where acacH is significantly less effective[2].

Evidence DimensionLigand Acidity (pKa)
Target Compound DatapKa = 4.35 (hfacH)
Comparator Or BaselinepKa = 8.99 (Acetylacetone / acacH)
Quantified Difference~4.64 pKa unit difference (hfacH is >10,000 times more acidic)
ConditionsAqueous thermodynamic baseline for ligand substitution

The drastically lower pKa ensures rapid, spontaneous etching of metal oxides in ALE processes without requiring extreme thermal activation.

Thermodynamic Selectivity in Atomic Layer Etching (ALE)

In chemical etch processes for advanced semiconductor nodes, the choice of β-diketone dictates material selectivity. Thermodynamic analyses and etching studies demonstrate that hfacH etches iron (Fe) preferentially over cobalt (Co) with an Fe:Co selectivity of approximately 40:1 [1]. In stark contrast, acetylacetone (acacH) reverses this preference, etching Co preferentially over Fe with a limited selectivity of only ~4:1[1].

Evidence DimensionMetal Etch Selectivity (Fe vs. Co)
Target Compound Data~40:1 Fe:Co etch selectivity (hfacH)
Comparator Or Baseline~4:1 Co:Fe etch selectivity (acacH)
Quantified DifferencehfacH provides a 10-fold higher absolute selectivity magnitude and completely reverses the target metal preference compared to acacH.
ConditionsChemical etch process thermodynamic evaluation

Allows semiconductor manufacturers to precisely remove iron-based layers without damaging adjacent cobalt structures, a critical requirement in next-generation device patterning.

Enol Tautomerization Stability for Coordination Kinetics

The structural stability of the ligand during metal complexation is governed by its keto-enol equilibrium. Hexafluoroacetylacetone exists exclusively (100%) in the enol form under standard conditions, driven by the strong electron-withdrawing effects of the trifluoromethyl groups which stabilize the internal O–H···O hydrogen bridge[1]. Under identical conditions, acetylacetone exists as an equilibrium mixture containing only ~85% of the enol tautomer [1].

Evidence DimensionEnol Tautomer Content
Target Compound Data100% enol form
Comparator Or Baseline~85% enol form (Acetylacetone)
Quantified Difference15% higher enol content, resulting in a single, exclusive reactive species.
ConditionsStandard conditions (gas phase / ambient)

Exclusive enol presence guarantees uniform, predictable coordination kinetics during the synthesis of high-purity metal precursors, eliminating side reactions associated with the keto form.

Supercritical CO2 Etching and Extraction Efficiency

Hexafluoroacetylacetone exhibits exceptional compatibility with supercritical carbon dioxide (scCO2), enabling solvent-free etching and extraction processes. When used to etch CuO in scCO2, hfacH achieves a maximum etching rate of 24.5 Å/min at mild temperatures between 53.5 and 88.4 °C [1]. The formation of the highly scCO2-soluble Cu(hfac)2 complex permits material removal at temperatures more than 100 °C lower than those required for analogous gas-phase etching processes using standard diketones [1].

Evidence DimensionTemperature Required for Effective CuO Etching
Target Compound Data53.5–88.4 °C (hfacH in scCO2)
Comparator Or Baseline>170 °C (Gas-phase processes / standard diketones)
Quantified Difference>100 °C reduction in required processing temperature.
ConditionsscCO2 at 185 bar vs. standard gas-phase CVD chamber cleaning

Enables low-temperature, solvent-free cleaning of semiconductor wafers and reactor walls, preventing thermal degradation of sensitive underlying device layers.

Volatile Precursor Synthesis for CVD and ALD

Because of the high vapor pressure imparted by the CF3 groups, hfacH is the ligand of choice for synthesizing metal-organic precursors used in Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). It is specifically procured when standard acac precursors fail to vaporize efficiently at low temperatures, ensuring conformal thin-film growth without premature precursor decomposition [1].

Thermal Atomic Layer Etching (ALE) of Transition Metals

Leveraging its extremely low pKa and high thermodynamic selectivity, hfacH is deployed as a vapor-phase etchant in ALE workflows. It is particularly critical for the selective removal of iron over cobalt (40:1 selectivity) and the spontaneous etching of metal oxides like CuO and CoO, where it protonates the surface and volatilizes the metal center far more efficiently than unfluorinated alternatives [2].

Supercritical Fluid Extraction and Dry Semiconductor Cleaning

In advanced semiconductor manufacturing and precious metal recovery, hfacH is dissolved in supercritical CO2 to selectively etch and remove metal contaminants or sacrificial layers. Its ability to form highly scCO2-soluble complexes allows for rapid, zero-aqueous-waste cleaning at temperatures below 90 °C, preserving delicate nanostructures that would collapse under wet-chemical processing or degrade under high-heat gas-phase cleaning [3].

XLogP3

2

Boiling Point

70.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H301 (10.64%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (89.36%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (87.23%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H332 (87.23%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (10.64%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Flammable Irritant

Flammable;Corrosive;Acute Toxic;Irritant

Other CAS

22466-49-5
1522-22-1

Wikipedia

Hexafluoroacetylacetone

General Manufacturing Information

2,4-Pentanedione, 1,1,1,5,5,5-hexafluoro-: ACTIVE

Dates

Last modified: 08-15-2023

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